Cas no 5339-09-3 (1,3-dimethylnaphtho[2,3-c]furan-4,9-dione)
5339-09-3 structure
Product Name:1,3-dimethylnaphtho[2,3-c]furan-4,9-dione
CAS-nummer:5339-09-3
MF:C14H10O3
MW:226.227404117584
CID:1585864
PubChem ID:220564
Update Time:2025-04-21
1,3-dimethylnaphtho[2,3-c]furan-4,9-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-dimethylnaphtho[2,3-c]furan-4,9-dione
- 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione
- 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione; 1,3-Dimethylnaphtho[2,3-c]furan-4,9-dione
- Naphtho[2,3-c]furan-4,9-dione, 1,3-dimethyl-
- XY7ZE4G95D
- NSC 3469
- NSC-3469
- NSC3469
- DTXSID30201548
- 5339-09-3
- 1,3-dimethylbenzo[f]isobenzofuran-4,9-dione
- SCHEMBL21969725
-
- Inchi: 1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3
- InChI-sleutel: OUHKARAJFJGDPN-UHFFFAOYSA-N
- LACHT: O1C(C)=C2C(C3C=CC=CC=3C(C2=C1C)=O)=O
Berekende eigenschappen
- Exacte massa: 226.063
- Monoisotopische massa: 226.063
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 0
- Complexiteit: 329
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 47.3Ų
Experimentele eigenschappen
- Dichtheid: 1.297
- Kookpunt: 403.5°C at 760 mmHg
- Vlampunt: 193.8°C
- Brekindex: 1.611
- PSA: 47.28
- LogboekP: 2.67180
1,3-dimethylnaphtho[2,3-c]furan-4,9-dione Gerelateerde literatuur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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